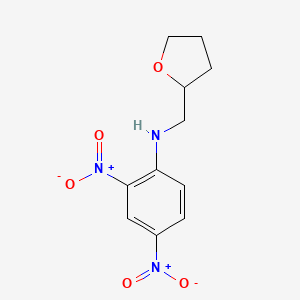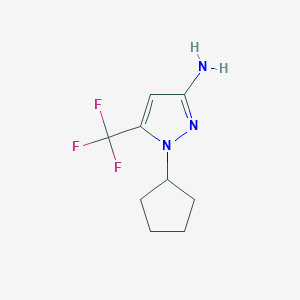
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C9H11F3N2 . It has a molecular weight of 204.19 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is 1S/C9H11F3N2/c10-9(11,12)8-5-6-13-14(8)7-3-1-2-4-7/h5-7H,1-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a liquid at room temperature . It has a molecular weight of 204.19 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Synthesis Methods
Researchers have developed efficient synthesis methods for creating novel compounds using 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a starting material or intermediate. For instance, the work by Ibrahim et al. (2011) outlines a method for synthesizing a new class of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions followed by subsequent cyclization, demonstrating the compound's utility in constructing complex heterocyclic structures (Ibrahim, H. M., Behbehani, H., Makhseed, S., & Elnagdi, M. H., 2011).
Structural and Computational Analysis
The X-ray structure analysis and semi-empirical molecular orbital calculations on 1-cyanoacetyl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, as reported by Martins et al. (2010), provide insights into the structural characteristics of pyrazole derivatives, highlighting the importance of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in understanding molecular packing and π-electron delocalization in such compounds (Martins, M., Moreira, D. N., Frizzo, C., Campos, P. T., Longhi, K., Marzari, M. R. B., Zanatta, N., & Bonacorso, H., 2010).
Anticancer Activity
A notable application is in the development of anticancer agents. Moreno et al. (2018) synthesized a series of 1,3,5-triazine-containing 2-pyrazoline derivatives starting from chalcones, which were then evaluated by the US National Cancer Institute for their anticancer activity against various human tumor cell lines. This research underscores the potential of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine derivatives in pharmacology (Moreno, L. M., Quiroga, J., Abonía, R., Ramírez-Prada, J., & Insuasty, B., 2018).
Antimicrobial Activity
Furthermore, the synthesis of novel heterocyclic scaffolds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, reveals the antimicrobial potential of these compounds. Frolova et al. (2011) discovered a multicomponent reaction leading to these novel compounds, some of which exhibited notable antibacterial activities, indicating the broader applicability of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine derivatives in developing new antimicrobial agents (Frolova, L. V., Malik, I., Uglinskii, P. Y., Rogelj, S., Kornienko, A., & Magedov, I. V., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopentyl-5-(trifluoromethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)7-5-8(13)14-15(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNBNFYHFXTGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

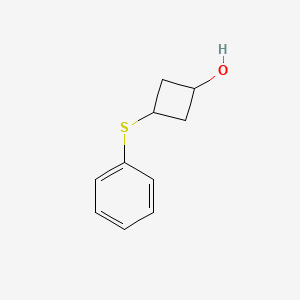
![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)
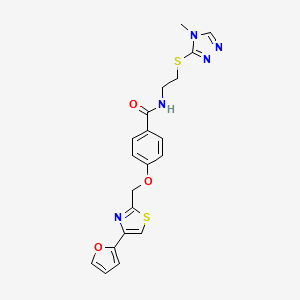
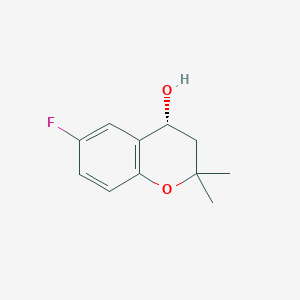

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2920820.png)
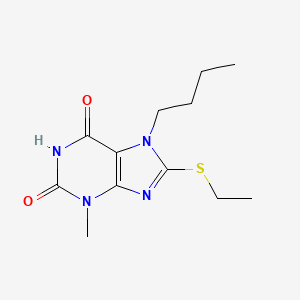
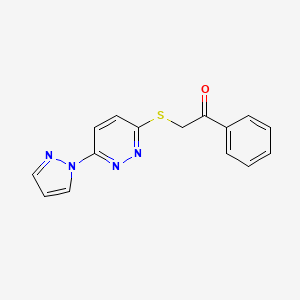
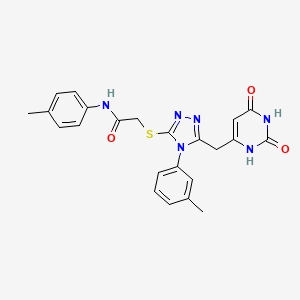
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2920832.png)

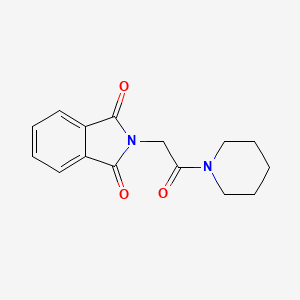
![1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfonate;tetrabutylazanium](/img/structure/B2920835.png)
